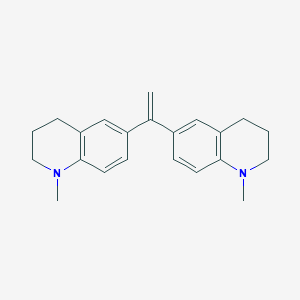
6,6'-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) is an organic compound with a complex structure that includes two tetrahydroquinoline units connected by an ethene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with ethene derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline rings are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6’-(1E,1’E)-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)bis(2-tert-butyl-4-((trimethylsilyl)ethyn-yl)phenol)
- 6,6’-(1E,1’E)-(ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
Uniqueness
6,6’-(Ethene-1,1-diyl)bis(1-methyl-1,2,3,4-tetrahydroquinoline) is unique due to its specific structural features, such as the ethene bridge connecting the two tetrahydroquinoline units. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
105415-46-1 |
|---|---|
Molekularformel |
C22H26N2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-methyl-6-[1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethenyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C22H26N2/c1-16(17-8-10-21-19(14-17)6-4-12-23(21)2)18-9-11-22-20(15-18)7-5-13-24(22)3/h8-11,14-15H,1,4-7,12-13H2,2-3H3 |
InChI-Schlüssel |
AXMOVKCAUQZHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2=C1C=CC(=C2)C(=C)C3=CC4=C(C=C3)N(CCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



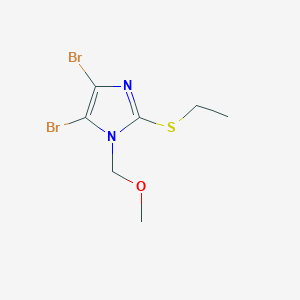
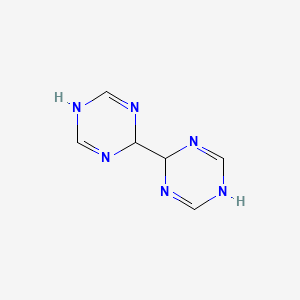

![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
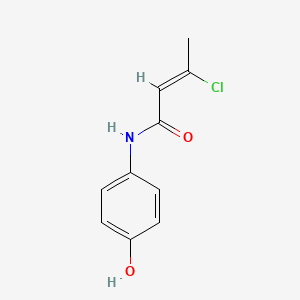

![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)

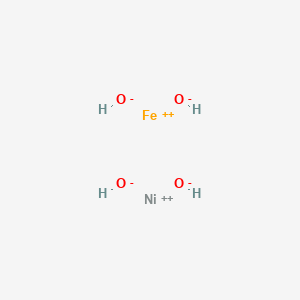
![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)


![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
